molecular formula C19H18ClNO2 B11311643 1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B11311643
M. Wt: 327.8 g/mol
InChI Key: BADHCEPWNQKWNZ-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a synthetic chemical compound of significant interest in medicinal and heterocyclic chemistry research. With the molecular formula C 19 H 17 ClNO 2 and a molecular weight of 323.80, this compound features a furan ring linked to a 4-chlorophenyl group and a methanamine chain connected to a 4-methoxybenzyl group, making it a valuable scaffold for the design and synthesis of novel bioactive molecules . This compound belongs to a class of structures frequently investigated for their potential biological activities. Researchers utilize this and similar furan-based amines as key intermediates in developing pharmacologically active agents. The structural motifs present in this compound—specifically the aryl-furan and aryl benzylamine groups—are commonly explored in various research contexts, including the study of antiviral and anticancer agents . The presence of both chlorine and methoxy substituents on the aromatic rings allows for fine-tuning of the compound's physicochemical properties, facilitating structure-activity relationship (SAR) studies. For Research Use Only : This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C19H18ClNO2/c1-22-17-8-2-14(3-9-17)12-21-13-18-10-11-19(23-18)15-4-6-16(20)7-5-15/h2-11,21H,12-13H2,1H3

InChI Key

BADHCEPWNQKWNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde

The furan aldehyde precursor is synthesized via Claisen-Schmidt condensation (Fig. 1A):

  • Procedure : 4-Chlorobenzaldehyde reacts with furfural in acetic acid under reflux, catalyzed by HCl.

  • Yield : 45–52% after recrystallization (ethanol).

  • Characterization : 1H^1H NMR (CDCl3_3): δ 9.72 (s, 1H, CHO), 7.65 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J=3.6J = 3.6 Hz, 1H, furan-H), 6.85 (d, J=3.6J = 3.6 Hz, 1H, furan-H).

Preparation of 4-Methoxybenzylamine

4-Methoxybenzylamine is synthesized via reduction of 4-methoxybenzonitrile (Fig. 1B):

  • Procedure : LiAlH4_4 in THF reduces the nitrile at 0°C, followed by quenching and extraction.

  • Yield : 78–85% after column chromatography (hexane/EtOAc).

  • Characterization : 1H^1H NMR (DMSO-d6_6): δ 7.24 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 6.86 (d, J=8.0J = 8.0 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH3_3), 3.65 (s, 2H, CH2_2NH2_2).

Reductive Amination

The aldehyde and amine undergo STAB-mediated reductive amination (Fig. 1C):

  • Conditions : Stirred in DCM with NaBH(OAc)3_3 at RT for 12 h.

  • Workup : Quenched with NaHCO3_3, extracted with DCM, and purified via silica gel chromatography.

  • Yield : 60–68%.

  • Characterization : 1H^1H NMR (CDCl3_3): δ 7.45 (d, J=8.4J = 8.4 Hz, 2H, Cl-Ar-H), 7.25 (d, J=3.6J = 3.6 Hz, 1H, furan-H), 6.85–7.10 (m, 4H, OCH3_3-Ar-H), 3.80 (s, 3H, OCH3_3), 3.70 (s, 2H, NCH2_2), 2.95 (t, J=6.0J = 6.0 Hz, 2H, CH2_2NH$$.

Nucleophilic Substitution of Halogenated Furan Intermediates

Synthesis of 2-(Bromomethyl)-5-(4-chlorophenyl)furan

Bromination of 5-(4-chlorophenyl)furan-2-methanol (Fig. 2A):

  • Procedure : PBr3_3 in DCM at 0°C, stirred for 2 h.

  • Yield : 70–75%.

Coupling with 4-Methoxybenzylamine

SN2 displacement forms the methanamine bridge (Fig. 2B):

  • Conditions : K2_2CO3_3 in DMF, 80°C, 6 h.

  • Workup : Extracted with EtOAc, washed with brine, and purified via flash chromatography.

  • Yield : 55–60%.

  • Side Products : Competing elimination forms 5-(4-chlorophenyl)furan-2-vinyl derivatives (~15%).

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination of 2-Chloro-5-(4-chlorophenyl)furan

Coupling with 4-methoxybenzylamine (Fig. 3):

  • Catalyst : Pd(OAc)2_2/Xantphos.

  • Base : Cs2_2CO3_3 in toluene at 110°C for 24 h.

  • Yield : 50–55%.

  • Limitations : Requires anhydrous conditions and yields sensitive to oxygen.

Comparative Analysis of Methods

Method Yield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination60–68≥95One-pot, scalableRequires STAB, moisture-sensitive
Nucleophilic Substitution55–60≥90Simple reagentsLow yield, side reactions
Pd-Catalyzed Coupling50–55≥85Functional group toleranceHigh cost, stringent conditions

Optimization Strategies

Solvent Effects

  • Reductive Amination : THF improves STAB solubility vs. DCM (yield +8%).

  • Coupling Reactions : DMF enhances Pd catalyst activity but risks decomposition.

Temperature Control

  • STAB Reactions : Maintaining RT prevents over-reduction of imine intermediates.

  • Bromination : Exothermic; >0°C leads to di-brominated byproducts.

Scalability and Industrial Relevance

  • Kilogram-Scale Reductive Amination (Adapted from):

    • Batch Process : 10 kg aldehyde + 9.2 kg 4-methoxybenzylamine in 200 L THF, 12 h stirring.

    • Yield : 62% after crystallization (hexane/EtOAc).

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with specific properties.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens .
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further drug development .

Medicine

The compound is being explored for its therapeutic effects, particularly in:

  • Drug Development : As a lead compound, it has shown promise in developing new medications targeting specific diseases, including cancer and infectious diseases .
  • Mechanism of Action : It is believed to interact with specific molecular targets, modulating enzyme activity and influencing biological pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Case Study 2: Anticancer Research

In vitro studies have indicated that the compound induces apoptosis in various cancer cell lines, suggesting its potential role as an anticancer agent. Further research is ongoing to elucidate the specific pathways involved in this process .

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in aromatic substituents, heterocyclic cores, and amine side chains. These variations influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Key Analogs

Compound Name Heterocycle Aromatic Substituent Amine Side Chain Key Properties/Activity Reference
1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine Furan 4-Chlorophenyl 4-Methoxybenzyl Potential antimalarial (inferred) -
MMV019918 (1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine) Furan 4-Bromo-2-chlorophenyl Piperidin-4-ylmethyl Antimalarial (IC₅₀: 0.12 µM)
N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (Compound 13) Thiophene 5-Nitro 4-Methoxybenzyl + Pyridinyl Synthetic intermediate
N-(4-Chlorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine Tetrahydrofuran - 4-Chlorobenzyl Improved metabolic stability
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole 4-Chlorophenyl 1H-Benzimidazol-2-yl Germination inhibition (wheat)

Key Comparisons

Heterocyclic Core Modifications Furan vs. Saturated vs. Unsaturated Rings: Tetrahydrofuran analogs () exhibit enhanced metabolic stability due to reduced ring reactivity, whereas unsaturated furans (e.g., MMV019918) may improve target affinity .

Aromatic Substituent Effects Chloro vs. Bromo/Nitro Groups: The 4-chlorophenyl group in the target compound balances lipophilicity and solubility. Methoxy vs. Piperidinyl Side Chains: The 4-methoxybenzyl group improves aqueous solubility compared to MMV019918’s piperidinylmethyl side chain, which may enhance blood-brain barrier penetration but increase toxicity risks .

Biological Activity Insights Antimalarial Potential: MMV019918’s IC₅₀ of 0.12 µM against Plasmodium highlights the importance of halogenated aromatic groups. The target compound’s 4-methoxybenzyl substitution may reduce potency but improve pharmacokinetics . Off-Target Effects: N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine () inhibits wheat germination, suggesting that benzimidazole cores confer unintended bioactivity absent in furan-based analogs .

Synthetic Accessibility

  • Analogs like Compound 13 () and MMV019918 () are synthesized via reductive amination or Ugi-Zhu reactions, with yields influenced by steric hindrance from substituents (e.g., 21% yield for Compound 13 vs. 66% for simpler imines in ) .

Biological Activity

1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

  • Molecular Formula : C18H19ClN2O
  • Molecular Weight : 320.81 g/mol
  • Boiling Point : Approximately 449.6 °C (predicted)
  • Density : 1.188 g/cm³ (predicted)
  • pKa : 8.17 (predicted) .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF74.2Induction of apoptosis
NCI-H4603.5Cell cycle arrest
A5495.0Inhibition of proliferation

The compound's mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the S phase, which is critical for DNA synthesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

Bacterial Strain Activity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

The antibacterial efficacy is attributed to its ability to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease:

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

These activities suggest that the compound could be explored further for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders .

Study 1: Anticancer Mechanism Exploration

A study conducted by Zhang et al. (2020) evaluated the effects of this compound on MCF7 and A549 cell lines. The results indicated a significant reduction in cell viability correlated with increased levels of apoptotic markers such as caspase-3 activation .

Study 2: Antimicrobial Efficacy Assessment

Research by Kumar et al. (2021) assessed the antimicrobial properties against various strains, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Bacillus subtilis, indicating its potential as a lead compound for developing new antibiotics .

Study 3: Enzyme Interaction Studies

Docking studies performed by El-Din et al. (2021) illustrated strong binding interactions between the compound and acetylcholinesterase, suggesting that it may serve as a scaffold for designing new inhibitors targeting neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the furan-2-yl intermediate through Friedel-Crafts alkylation of 4-chlorobenzene derivatives with furan precursors (e.g., using Lewis acids like AlCl₃) .
  • Step 2 : Methanamine functionalization via reductive amination, where 4-methoxybenzylamine reacts with aldehydes/ketones under catalytic hydrogenation (e.g., Pd/C or NaBH₄) .
  • Key variables : Reaction temperature (60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (5–10 mol%) significantly affect yields (40–75%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Assign signals for the furan ring (δ 6.5–7.5 ppm), 4-chlorophenyl group (δ 7.3–7.6 ppm), and methoxybenzyl protons (δ 3.8 ppm for OCH₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) with mass accuracy <5 ppm. For example, C₁₉H₁₇ClN₂O₂ requires m/z 348.0978 .
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and furan C–O–C vibrations (~1250 cm⁻¹) .

Q. What computational methods are used to predict its physicochemical properties?

  • Density Functional Theory (DFT) : Calculates logP (lipophilicity) and pKa values to predict solubility and bioavailability. For instance, logP ≈ 3.2 suggests moderate membrane permeability .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., receptor binding pockets) using software like GROMACS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:

  • Assay conditions : ATP concentration (1 mM vs. 100 µM) or incubation time (30 min vs. 24 hr) .
  • Cell line variability : Use standardized models (e.g., HEK293T for consistent expression levels) .
    • Validation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize its metabolic stability in preclinical studies?

  • Structural Modifications :

  • Replace the methoxy group with electron-withdrawing substituents (e.g., CF₃) to reduce CYP450-mediated oxidation .
  • Introduce methyl groups at the benzylic position to sterically hinder metabolic degradation .
    • In vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Key Findings :

  • Furan Ring : Replacing oxygen with sulfur (thiophene) enhances binding to hydrophobic pockets (ΔΔG = -2.1 kcal/mol) .
  • 4-Chlorophenyl Group : Fluorine substitution reduces off-target activity (e.g., 10-fold lower hERG inhibition) .
    • Methodology : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to prioritize synthetic targets .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize disparate datasets .
  • Synthetic Optimization : Apply DoE (Design of Experiments) to screen reaction parameters systematically .

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